3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring an oxazolo ring fused to a purine-dione core. Its structure includes a 3-isobutyl group and 1,7-dimethyl substitutions, distinguishing it from related compounds. These molecules often target adenosine receptors (A1, A2A, A2B, A3), which regulate physiological processes such as inflammation and neurotransmission . The isobutyl group at N3 and methyl groups at N1/N7 may influence receptor binding affinity and metabolic stability, as seen in other purine derivatives .
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-7(2)5-17-11(18)9-10(15(4)13(17)19)14-12-16(9)6-8(3)20-12/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZPKYJSRYPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific alkylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors, automated monitoring systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles, often under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structure–Activity Relationship (SAR) Insights
- C7 Modification : Methyl groups (vs. chlorophenyl) may reduce off-target toxicity but lower A2A affinity .
- Receptor Selectivity: Oxazolo-purine-diones with small alkyl groups (e.g., methyl, isobutyl) show broader adenosine receptor activity, while pyrido derivatives with aryl groups achieve subtype specificity .
Biological Activity
3-Isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound shares structural similarities with other purine derivatives known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C10H14N4O2
- Molecular Weight : 226.25 g/mol
- CAS Number : 28822-58-4
Research indicates that this compound may exert its effects through the modulation of cyclic AMP (cAMP) levels. This compound acts as a phosphodiesterase inhibitor, leading to increased concentrations of cAMP within cells. Elevated cAMP levels can enhance various cellular processes including:
- Inhibition of smooth muscle contraction
- Regulation of neurotransmitter release
- Stimulation of lipolysis in adipocytes
1. Antitumor Activity
A study evaluated the antitumor properties of several purine derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were reported to be in the micromolar range, indicating a promising therapeutic index for further development in oncology.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 15.5 |
| This compound | MCF7 (Breast) | 12.8 |
2. Neuroprotective Effects
The compound has shown potential neuroprotective effects in models of neurodegeneration. It appears to inhibit the release of inflammatory mediators and promote neuronal survival under oxidative stress conditions. This suggests a role in mitigating neuroinflammatory responses associated with conditions such as Alzheimer’s disease.
3. Modulation of Immune Response
Research indicates that this compound may influence immune cell activation and cytokine production. It has been observed to enhance Th2 cell responses and modulate the release of key cytokines such as IL-4 and IL-5 in experimental models of asthma.
Case Study 1: Cancer Treatment
In a preclinical study involving human ovarian carcinoma cells treated with this compound alongside cisplatin, researchers noted an enhanced cytotoxic effect compared to cisplatin alone. This combination therapy approach suggests that this compound could be beneficial in overcoming drug resistance.
Case Study 2: Neurological Disorders
A model of traumatic brain injury demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved functional recovery compared to control groups. This highlights its potential utility in treating acute neurological injuries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
